molecular formula C21H16F2N6O B5608081 2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide

2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide

Cat. No. B5608081
M. Wt: 406.4 g/mol
InChI Key: HJZFEIDCQSICAL-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities.

Synthesis Analysis

  • The synthesis of related compounds involves complex steps, often starting with aminopyridine or benzimidazole derivatives. For instance, a related compound, MGCD0103, was synthesized from N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, indicating a multi-step synthetic process (Zhou et al., 2008).

Molecular Structure Analysis

  • The molecular structure of similar compounds often features complex ring systems, such as imidazo[1,2-a]pyridines or pyrimidin-4-amines. These structures are characterized using techniques like NMR and mass spectral data, which help in understanding the molecular framework (Maheswaran et al., 2012).

Chemical Reactions and Properties

  • Compounds with a similar structure exhibit a range of chemical reactions. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate gave access to efficient synthesis of related compounds (Karcı & Demirçalı, 2006).
  • The chemical properties of these compounds depend on the specific substituents and their positions on the ring structures.

Physical Properties Analysis

  • Physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior of these compounds in various environments. The study of crystal packing and intermolecular interactions provides insights into the stability and solubility of these compounds (Deng et al., 2010).

Mechanism of Action

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The broad range of chemical and biological properties of imidazole and indole derivatives make them an important synthon in the development of new drugs . They have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2,4-difluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N6O/c1-13-25-19(11-20(26-13)29-9-8-24-12-29)27-15-3-5-16(6-4-15)28-21(30)17-7-2-14(22)10-18(17)23/h2-12H,1H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZFEIDCQSICAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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